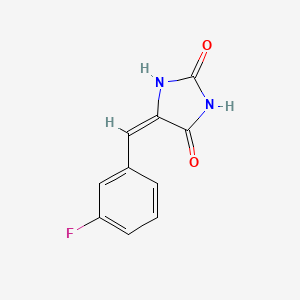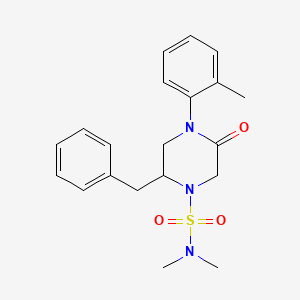
N-(5-chloro-2-pyridinyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of similar pyridine compounds, including modifications with morpholino groups, has been explored. For instance, Hagimori et al. (2019) conducted a study on the synthesis and photophysical evaluation of 2-morpholino pyridine compounds, focusing on their fluorescent properties in solution and the solid state (Hagimori et al., 2019).
- Additionally, Donskaya et al. (2004) described the synthesis of an antidepressant involving morpholine, highlighting the stages and methods used in its production (Donskaya et al., 2004).
Molecular Structure Analysis
- The molecular structure of compounds containing pyridine and morpholine groups has been studied. For example, Orysyk et al. (2012) investigated nickel(II), palladium(II), and zinc(II) complexes with a thiourea derivative, providing insights into the molecular structure through X-ray diffraction study and spectroscopic techniques (Orysyk et al., 2012).
Chemical Reactions and Properties
- The reactivity of pyridine and morpholine derivatives has been explored. Lee and Kim (1993) studied the reactions of dithiazoles with primary and secondary alkylamines, revealing insights into the mechanisms and products of these reactions (Lee & Kim, 1993).
Physical Properties Analysis
- The physical properties of related compounds have been investigated. For instance, Morales-Salazar et al. (2022) synthesized a polyheterocyclic compound with morpholino and thiophene groups, describing its physicochemical properties and spectroscopic characterization (Morales-Salazar et al., 2022).
Chemical Properties Analysis
- The chemical properties of morpholine and pyridine-based compounds have been a topic of research. Aydinli et al. (2010) synthesized and analyzed the crystal structures of specific nitro-buta-1,3-dienyl derivatives, providing insights into their chemical properties and spectroscopic characteristics (Aydinli et al., 2010).
Scientific Research Applications
Synthesis and Photophysical Evaluation
A study by Hagimori et al. (2019) explored the synthesis and photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds, including derivatives similar to N-(5-chloro-2-pyridinyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. The research aimed at developing highly emissive fluorophores for both solution and solid-state applications. The study revealed that substituent modification with morpholino groups significantly enhanced the fluorescence properties, leading to high fluorescence quantum yields in various solvents and the solid state. This indicates the compound's potential in developing novel photoluminescent materials for optical and electronic applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Biological Activity
Another area of research involves the synthesis and evaluation of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including structural analogs to N-(5-chloro-2-pyridinyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. Liu et al. (1996) synthesized a series of derivatives evaluated for their inhibitory activity against CDP reductase and for their cytotoxic and antineoplastic activities in vitro and in vivo. This work underscores the compound's relevance in developing therapeutic agents with potential anticancer activities (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
Synthesis of Antidepressants
Research by Donskaya et al. (2004) on the synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide (befol), a compound structurally related to N-(5-chloro-2-pyridinyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, highlights its application in creating new antidepressants. The study outlines an improved synthesis route that could potentially be applied to related compounds for pharmaceutical development (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Development of Biodegradable Polyesteramides
A study on the synthesis of biodegradable polyesteramides with pendant functional groups by Veld, Dijkstra, and Feijen (1992) includes the use of morpholine derivatives in creating materials with potential applications in biomedicine and environmental sustainability. This research demonstrates the versatility of compounds like N-(5-chloro-2-pyridinyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in material science for developing environmentally friendly polymers (Veld, Dijkstra, & Feijen, 1992).
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-10-1-2-13(16-8-10)17-14(19)12-7-11(9-23-12)24(20,21)18-3-5-22-6-4-18/h1-2,7-9H,3-6H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDXARWUCYCZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)


![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)
![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

